molecular formula C8H5N3O3S2 B2995299 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide CAS No. 469875-38-5

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide

Katalognummer: B2995299
CAS-Nummer: 469875-38-5
Molekulargewicht: 255.27
InChI-Schlüssel: UGKZKKXPJXYVON-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is a novel chemical hybrid designed for pharmaceutical and biological research. This compound features a thiazolidine-2,4-dione (TZD) core—a privileged scaffold in medicinal chemistry—linked to a thiazole ring, a structure known to yield diverse biological effects . The TZD moiety is a well-recognized structural component in molecules with a broad spectrum of reported activities, including antimicrobial and anticonvulsant properties . Researchers are particularly interested in such hybrid structures because combining two bioactive heterocyclic systems into a single molecule can produce synergistic effects and novel pharmacological profiles . The primary research applications for this compound are anticipated in antimicrobial and central nervous system (CNS) drug discovery. Thiazolidine-2,4-dione derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacterial strains, with some analogs exhibiting potency comparable to established antibiotics like oxacillin and cefuroxime . Furthermore, molecular hybrids containing both the thiazolidinone and thiazole rings have shown excellent anticonvulsant activity in preclinical models, such as the pentylenetetrazole-induced seizures and maximal electroshock seizure tests, making them promising candidates for the development of new therapeutic agents for epilepsy . The mechanism of action for such compounds in CNS research may be related to the inhibition of the oxidation of Krebs' cycle intermediates . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or lead molecule in the synthesis and exploration of new bioactive entities.

Eigenschaften

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S2/c12-5(10-7-9-1-2-15-7)3-4-6(13)11-8(14)16-4/h1-3H,(H,9,10,12)(H,11,13,14)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKZKKXPJXYVON-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,4-dioxothiazolidine with thiazol-2-ylamine under specific conditions. The reaction is often carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiazolidinediones or thiazoles.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The thiazolidinedione ring can bind to receptors or enzymes, modulating their activity.

  • Pathways: Involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Spectral Data :

  • ¹H NMR (DMSO-d₆): δ 7.12 (d, J=4.1 Hz, thiazole-H), 7.43 (d, J=4.0 Hz, thiazole-H), 7.50 (s, CH), 11.2 (s, NH), 12.80 (brs, NH) .
  • LCMS (ESI) : m/z 256 ([M+H]⁺) .

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse biological activities depending on substituents at the 5-position and the acetamide moiety. Below is a comparative analysis:

Anti-Inflammatory Activity

  • Compound 73 [(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide]: Exhibits potent anti-inflammatory activity by inhibiting iNOS expression in RAW 264.7 macrophages (IC₅₀ = 8.66 µM), outperforming indomethacin .
  • Compound 183 [(Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxy-phenoxy)-N-(4-methoxyphenyl)acetamide]: Demonstrates superior glucose uptake activity (36.25 mg/g/45 min) compared to rosiglitazone (35.25 mg/g/45 min), attributed to electron-donating methoxy groups .
  • However, the absence of a phenoxy group may reduce steric bulk, possibly affecting receptor binding .

Antimicrobial and Antiviral Activity

  • 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide : Shows significant cytotoxicity against MT-4 cells (CC₅₀ <10 µM) and broad-spectrum antimicrobial activity .
  • Target Compound : Lacks thiocyanate or halogen substituents, which are critical for antimicrobial potency in analogs. Its activity in this domain remains unexplored .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) HPLC Purity (%) Reference
Target Compound >250 72 98.4
IIg (5-methyl-thiadiazolyl) >250 70 98.3
P20 (pyridinylmethylene-TZD) >300 68 97.1

Key Observations :

  • The target compound’s melting point aligns with other rigid TZDs but is lower than P20 , which has a pyridinylmethylene group enhancing thermal stability .
  • Higher yields (72%) compared to IIg (70%) and P20 (68%) suggest favorable reaction kinetics for the target compound .

HDAC8 Inhibitory Potential

  • P19 and P20 : Exhibit HDAC8 inhibition with IC₅₀ values <1 µM due to pyridinylmethylene substituents enhancing π-π stacking with the enzyme’s active site .
  • Target Compound : The absence of a pyridinyl group likely reduces HDAC8 affinity, highlighting the importance of aromatic substituents in enzyme inhibition .

Biologische Aktivität

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is a compound belonging to the thiazolidine family, known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with acetamide precursors through methods such as the Knoevenagel condensation. This approach has been widely documented in literature, showcasing modifications that enhance biological activity while maintaining structural integrity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidine derivatives. For instance, a study demonstrated that various thiazolidine-2,4-dione derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some compounds was as low as 3.91 mg/L, comparable to established antibiotics like oxacillin and cefuroxime .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

CompoundMIC (mg/L)Activity
Compound A3.91Effective against S. aureus
Compound B7.82Effective against E. coli
Compound C5.00Effective against P. aeruginosa

Antifungal Activity

Research has also indicated promising antifungal properties of thiazolidine derivatives. A systematic study on 3,5-substituted thiazolidine-2,4-diones revealed that certain compounds exhibited both fungistatic and fungicidal activities against Candida species, leading to morphological changes in yeast cell walls . The mechanism of action appears to involve interference with glucose transport in fungal cells.

Table 2: Antifungal Activity of Thiazolidine Derivatives

CompoundActivity TypeEffect on Candida
Compound DFungistaticInhibits growth
Compound EFungicidalCauses cell lysis

Anticancer Activity

Thiazolidines are also recognized for their anticancer potential. Compounds derived from this family have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models . Notably, one study reported that specific derivatives blocked human topoisomerases I and II, crucial enzymes involved in DNA replication and repair, leading to increased cancer cell death .

Table 3: Anticancer Activity of Selected Thiazolidine Derivatives

CompoundMechanism of ActionCell Line TestedIC50 (µM)
Compound FTopoisomerase inhibitionMCF-70.97
Compound GApoptosis inductionA20581.09

Case Studies

  • Antibacterial Study : A recent investigation into a series of thiazolidine derivatives demonstrated their efficacy against resistant bacterial strains. The study concluded that structural modifications significantly impacted antibacterial potency and suggested further exploration into their mechanisms .
  • Antifungal Mechanism : Research on Mycosidine derivatives revealed a novel antifungal mechanism linked to glucose transport disruption in Candida, indicating potential for developing new antifungal therapies .
  • Anticancer Research : A compound derived from thiazolidine was shown to induce apoptosis in MCF-7 cells through intrinsic pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic protocols for (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide?

The compound is typically synthesized via refluxing thiourea derivatives with aryl maleimides in glacial acetic acid, monitored by TLC. For example, derivatives are formed by reacting 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide under reflux for 2 hours, followed by recrystallization . Alternative routes involve coupling 2-chloroacetamide intermediates with arylpiperazines in acetonitrile/DMF with triethylamine as a base, yielding analogs after 8 hours of reflux .

Q. How is structural characterization performed for this compound?

Characterization relies on IR, 1H^1H-NMR, and mass spectrometry. Key IR peaks include 1661 cm1^{-1} (C=O stretching) and 3450–3500 cm1^{-1} (N-H). 1H^1H-NMR signals for the thiazole ring protons appear at δ 6.9–7.5 ppm, while the Z-configuration’s vinyl proton resonates at δ 7.9 ppm . Elemental analysis (C, H, N) further confirms purity, with deviations <0.5% from theoretical values .

Q. What in vitro assays are used to evaluate biological activity?

Anti-inflammatory activity is assessed via COX-2 inhibition assays using Indomethacin as a standard . Antitumor activity is tested against melanoma, breast, and renal cancer cell lines, with selectivity determined via IC50_{50} values relative to cisplatin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves solvent selection (e.g., acetonitrile/DMF mixtures enhance nucleophilic substitution ), stoichiometric adjustments (e.g., 1:1 molar ratio of thiourea to maleimide ), and temperature control. Catalytic additives like triethylamine reduce side reactions during arylpiperazine coupling .

Q. What structural modifications enhance antitumor selectivity?

Introducing electron-withdrawing groups (e.g., 4-Cl, 3,4-Cl2_2) on the benzyl moiety improves activity against melanoma (e.g., compound 6a , IC50_{50} = 1.2 µM) . Substituting the phenoxy group with methoxy (e.g., compound 3i ) increases hypoglycemic activity by 40% compared to unsubstituted analogs .

Q. How are spectral data contradictions resolved during characterization?

Discrepancies in NMR signals (e.g., unexpected splitting) are addressed by varying solvents (CDCl3_3 vs. DMSO-d6_6) or using 2D techniques (HSQC, HMBC) to confirm coupling patterns . IR peak shifts due to polymorphism are resolved via recrystallization in ethanol/acetone mixtures .

Q. What computational methods predict binding modes for this compound?

Molecular docking (e.g., AutoDock Vina) identifies interactions with PPAR-γ for hypoglycemic activity, where the thiazolidinedione moiety forms hydrogen bonds with Ser289 and His449 . Anticancer analogs show π-π stacking with EGFR’s Tyr845 in docking poses .

Methodological and Data Analysis

Q. How are Structure-Activity Relationships (SAR) analyzed for this compound?

SAR studies compare substituent effects using in vitro data. For example, 4-nitrophenyl acetamide derivatives exhibit 2-fold higher anti-inflammatory activity than 4-methoxyphenyl analogs due to enhanced electron-withdrawing capacity . Hypoglycemic activity correlates with logP values; derivatives with logP ~2.5 show optimal membrane permeability .

Q. What strategies validate in vivo toxicity profiles?

Acute toxicity is evaluated in Wistar rats via OECD guidelines (e.g., 300 mg/kg oral doses), monitoring liver enzymes (ALT, AST) and renal biomarkers (creatinine) over 14 days. Subchronic studies (90 days) assess histopathological changes in hepatocytes .

Q. How are conflicting biological activity results interpreted?

Discrepancies in IC50_{50} values across cell lines (e.g., breast vs. melanoma) arise from differences in target expression (e.g., EGFR vs. BRAF mutations). Cross-validation using siRNA knockdowns or isoform-specific inhibitors clarifies mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.